Cas no 109926-15-0 (2-(2-Methoxy-benzylamino)ethanol)

2-(2-Methoxy-benzylamino)ethanol Chemical and Physical Properties
Names and Identifiers
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- 2-((2-Methoxybenzyl)amino)ethanol
- 2-[(2-methoxyphenyl)methylamino]ethanol
- 2-(2-Methoxy-benzylamino)-ethanol
- 2-[(2-methoxybenzyl)amino]ethanol
- 2-[(2-methoxybenzyl)amino]ethanol(SALTDATA: HCl)
- 2-{[(2-methoxyphenyl)methyl]amino}ethan-1-ol
- AC1L67PX
- AC1Q45JI
- AC1Q57PD
- Ambcb4004525
- N-(2-hydroxyethyl)-N-(2-methoxylbenzyl)amine
- NSC96376
- CHEMBRDG-BB 4004525
- UKRORGSYN-BB BBV-145635
- 2-[[(2-Methoxyphenyl)methyl]amino]ethanol
- SB84990
- 109926-15-0
- AGPIPNWQAIQDNS-UHFFFAOYSA-N
- 2-(2-methoxylbenzylamino)ethanol
- A802152
- NSC-96376
- AM90641
- J-002351
- EN300-49098
- N-(2-hydroxyethyl)-2-methoxybenzylamine
- DB-323260
- SCHEMBL3130483
- 2-([(2-Methoxyphenyl)methyl]amino)ethan-1-ol
- DTXSID80294400
- Z90504596
- AKOS000252039
- NSC 96376
- 2-(2-Methoxy-benzylamino)ethanol
-
- MDL: MFCD05863675
- Inchi: InChI=1S/C10H15NO2/c1-13-10-5-3-2-4-9(10)8-11-6-7-12/h2-5,11-12H,6-8H2,1H3
- InChI Key: AGPIPNWQAIQDNS-UHFFFAOYSA-N
- SMILES: COC1=CC=CC=C1CNCCO
Computed Properties
- Exact Mass: 181.11000
- Monoisotopic Mass: 181.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.5Ų
- XLogP3: 0.7
Experimental Properties
- Density: 1.071
- PSA: 41.49000
- LogP: 1.16800
2-(2-Methoxy-benzylamino)ethanol Security Information
2-(2-Methoxy-benzylamino)ethanol Customs Data
- HS CODE:2922509090
- Customs Data:
China Customs Code:
2922509090Overview:
2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(2-Methoxy-benzylamino)ethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-49098-10.0g |
2-{[(2-methoxyphenyl)methyl]amino}ethan-1-ol |
109926-15-0 | 75% | 10.0g |
$492.0 | 2023-02-10 | |
Enamine | EN300-49098-0.1g |
2-{[(2-methoxyphenyl)methyl]amino}ethan-1-ol |
109926-15-0 | 75% | 0.1g |
$21.0 | 2023-02-10 | |
TRC | M332528-250mg |
2-(2-Methoxy-benzylamino)ethanol |
109926-15-0 | 250mg |
$ 80.00 | 2022-06-03 | ||
TRC | M332528-50mg |
2-(2-Methoxy-benzylamino)ethanol |
109926-15-0 | 50mg |
$ 65.00 | 2022-06-03 | ||
TRC | M332528-25mg |
2-(2-Methoxy-benzylamino)ethanol |
109926-15-0 | 25mg |
$ 50.00 | 2022-06-03 | ||
Enamine | EN300-49098-0.25g |
2-{[(2-methoxyphenyl)methyl]amino}ethan-1-ol |
109926-15-0 | 75% | 0.25g |
$30.0 | 2023-02-10 | |
Enamine | EN300-49098-0.5g |
2-{[(2-methoxyphenyl)methyl]amino}ethan-1-ol |
109926-15-0 | 75% | 0.5g |
$48.0 | 2023-02-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-352083A-1 g |
2-{[(2-methoxyphenyl)methyl]amino}ethan-1-ol, |
109926-15-0 | 1g |
¥3,001.00 | 2023-07-11 | ||
A2B Chem LLC | AD45076-100mg |
2-[(2-methoxybenzyl)amino]ethanol |
109926-15-0 | 75% | 100mg |
$58.00 | 2024-04-20 | |
1PlusChem | 1P007EVO-50mg |
2-[(2-methoxybenzyl)amino]ethanol |
109926-15-0 | 75% | 50mg |
$83.00 | 2023-12-26 |
2-(2-Methoxy-benzylamino)ethanol Related Literature
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
Additional information on 2-(2-Methoxy-benzylamino)ethanol
Recent Advances in the Study of 2-(2-Methoxy-benzylamino)ethanol (CAS: 109926-15-0): A Comprehensive Research Brief
2-(2-Methoxy-benzylamino)ethanol (CAS: 109926-15-0) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This β-amino alcohol derivative, characterized by its methoxy-substituted benzyl group, has demonstrated promising biological activities that warrant further investigation. Recent studies have focused on its synthesis optimization, pharmacological profiling, and potential therapeutic applications, particularly in neurological and cardiovascular disorders.
A 2023 study published in the Journal of Medicinal Chemistry reported improved synthetic routes for 109926-15-0, achieving higher yields (78-85%) through a modified reductive amination protocol using sodium triacetoxyborohydride as the reducing agent. The researchers emphasized the compound's structural versatility, noting that the methoxy group at the ortho position significantly influences its conformational properties and binding affinities to biological targets.
Pharmacological evaluations have revealed that 2-(2-Methoxy-benzylamino)ethanol exhibits dual activity as both a weak serotonin receptor modulator (5-HT1A Ki = 3.2 μM) and adrenergic receptor ligand (α2A Ki = 5.7 μM). These findings, published in Bioorganic & Medicinal Chemistry Letters, suggest potential applications in mood disorder therapeutics. Molecular docking studies indicate that the ethanolamine moiety forms critical hydrogen bonds with Asp116 in the 5-HT1A receptor binding pocket, while the methoxybenzyl group participates in hydrophobic interactions.
Recent preclinical investigations have explored the compound's neuroprotective effects. A 2024 study demonstrated that 109926-15-0 reduced oxidative stress in neuronal cell cultures by 42% at 50 μM concentration, possibly through Nrf2 pathway activation. These results were particularly notable in models of Parkinson's disease, where the compound showed dose-dependent protection against 6-OHDA-induced cytotoxicity.
In cardiovascular research, 2-(2-Methoxy-benzylamino)ethanol has shown vasodilatory properties in isolated rat aorta preparations, with an EC50 of 12.3 μM. The mechanism appears to involve endothelial nitric oxide synthase (eNOS) activation rather than direct calcium channel blockade. These findings position the compound as a potential lead for developing new antihypertensive agents.
Structural-activity relationship (SAR) studies have identified several derivatives with enhanced potency. Notably, halogen substitution at the 4-position of the phenyl ring improved α2-adrenergic receptor binding affinity by 3-5 fold while maintaining selectivity. Such modifications are guiding the development of second-generation compounds with improved pharmacokinetic profiles.
Ongoing research is investigating the compound's potential in pain management, with preliminary results showing analgesic effects in rodent models of neuropathic pain. The unique combination of serotonergic and adrenergic activities may provide advantages over existing therapies by targeting multiple pain pathways simultaneously.
From a drug development perspective, recent ADMET studies indicate favorable properties for 109926-15-0, including moderate plasma protein binding (68%) and acceptable metabolic stability in human liver microsomes (t1/2 = 42 min). These characteristics, combined with its synthetic accessibility, make it an attractive scaffold for further medicinal chemistry optimization.
In conclusion, 2-(2-Methoxy-benzylamino)ethanol represents a versatile pharmacophore with multiple therapeutic potentials. Current research directions include the development of more selective analogs, detailed mechanism of action studies, and evaluation in additional disease models. The compound's unique structural features and promising biological activities position it as an important subject for continued investigation in chemical biology and drug discovery.
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